
Methyl 2-amino-4,4-dichlorobutanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4,4-dichlorobutanoate hydrochloride: is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of two chlorine atoms at the fourth position of the butanoate chain, an amino group at the second position, and a methyl ester group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4,4-dichlorobutanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4,4-dichlorobutanoic acid.
Esterification: The 2-amino-4,4-dichlorobutanoic acid is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form Methyl 2-amino-4,4-dichlorobutanoate.
Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and hydrochloride formation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, reaction temperature around 50-70°C.
Oxidation: Hydrogen peroxide, nitric acid, reaction temperature around 25-50°C.
Reduction: Lithium aluminum hydride, reaction temperature around 0-25°C.
Major Products:
Substitution: Formation of substituted amino butanoates.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of reduced amines.
科学的研究の応用
Chemistry: Methyl 2-amino-4,4-dichlorobutanoate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-amino-4,4-dichlorobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.
類似化合物との比較
- Methyl 2-amino-4,4-difluorobutanoate hydrochloride
- Methyl 2-amino-4,4-dibromobutanoate hydrochloride
- Methyl 2-amino-4,4-diiodobutanoate hydrochloride
Comparison: Methyl 2-amino-4,4-dichlorobutanoate hydrochloride is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its fluorinated, brominated, or iodinated analogs. The chlorine atoms influence the compound’s electronic properties, making it suitable for specific applications in synthesis and research.
特性
分子式 |
C5H10Cl3NO2 |
|---|---|
分子量 |
222.49 g/mol |
IUPAC名 |
methyl 2-amino-4,4-dichlorobutanoate;hydrochloride |
InChI |
InChI=1S/C5H9Cl2NO2.ClH/c1-10-5(9)3(8)2-4(6)7;/h3-4H,2,8H2,1H3;1H |
InChIキー |
FUDUCSSFXBEYGS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC(Cl)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)
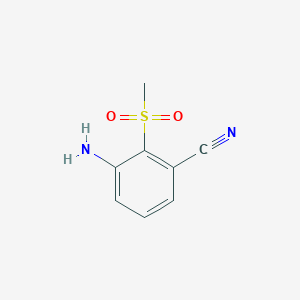
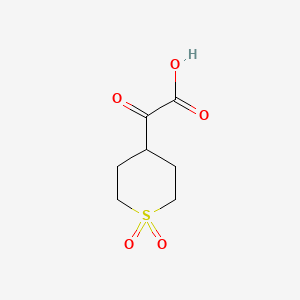
![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)

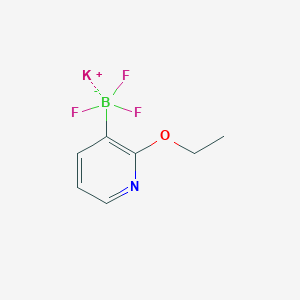
![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)
![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)
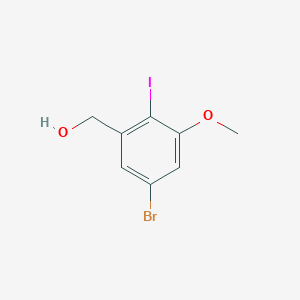
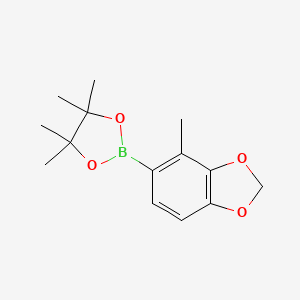
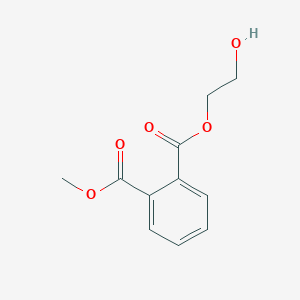

![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
